molecular formula C22H25N3O5 B11001548 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(4-methoxyphenyl)acetamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11001548
M. Wt: 411.5 g/mol
InChI Key: QWZLEQSVWXILDJ-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core substituted with 6,7-dimethoxy and 2-methyl groups. An ethyl linker connects the quinazolinone moiety to an acetamide group bearing a 4-methoxyphenyl substituent.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H25N3O5/c1-14-24-18-13-20(30-4)19(29-3)12-17(18)22(27)25(14)10-9-23-21(26)11-15-5-7-16(28-2)8-6-15/h5-8,12-13H,9-11H2,1-4H3,(H,23,26)

InChI Key

QWZLEQSVWXILDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CC3=CC=C(C=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core. This can be achieved by reacting 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether, leading to the formation of 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones .

The next step involves the introduction of the ethyl and methoxyphenyl groups. This can be done through a series of substitution reactions, where the quinazolinone intermediate is reacted with appropriate reagents under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The methoxy and ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(4-methoxyphenyl)acetamide exhibit significant anticancer properties by inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. The compound's unique functional groups may enhance its potency against specific cancer targets.
  • Neuroprotective Effects :
    • The compound has shown promise as a non-competitive antagonist at NMDA receptors, which are involved in neuroprotection and neurodegenerative diseases. This suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Antimicrobial Properties :
    • Preliminary studies have indicated that quinazoline derivatives possess antimicrobial activity against various bacterial strains. The structural characteristics of this compound may contribute to this activity, making it a candidate for further exploration in developing antimicrobial agents.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that derivatives of quinazoline compounds exhibit varying degrees of apoptosis induction in cancer cell lines. Specifically, compounds similar to this compound were tested for their efficacy in inducing apoptosis in human breast cancer cells, showing promising results with low EC50 values .
  • Structure-Activity Relationship (SAR) :
    • Ongoing SAR studies have focused on optimizing the chemical structure of quinazoline derivatives to enhance their anticancer properties. Modifications at the methoxy positions have been shown to significantly affect the biological activity, highlighting the importance of structural nuances in drug design .

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or inflammation in immune responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications and Substituent Analysis

Table 1: Key Structural Features and Implications
Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) Physicochemical Notes
Target Compound Quinazolinone 6,7-Dimethoxy, 2-methyl, ethyl linker, 4-methoxyphenyl acetamide Methoxy, methyl, acetamide ~400 (estimated) High polarity (methoxy), moderate lipophilicity (methyl/ethyl)
2-Chloro-N-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone Chloroacetamide Chloro, acetamide 311.725 Reactive chloro group; lower solubility
N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone 3,5-Dimethylphenyl acetamide Methyl, acetamide 308.5 Reduced polarity (alkyl); lower solubility
N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone Cyclopentyl acetamide Cycloalkyl, acetamide ~300 (estimated) High lipophilicity; improved membrane permeation
Key Observations:
  • Substituent Reactivity : The chloroacetamide derivative () is more reactive due to the chloro leaving group, making it a precursor for further substitutions. In contrast, the target compound’s 4-methoxyphenyl group provides steric bulk and electron-donating effects, likely stabilizing the molecule .
  • Polarity and Solubility: The target compound’s 6,7-dimethoxy groups enhance polarity compared to analogs with alkyl (e.g., 3,5-dimethylphenyl) or non-polar (cyclopentyl) substituents. This may improve solubility in polar solvents but reduce blood-brain barrier penetration .

Biological Activity

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(4-methoxyphenyl)acetamide, a compound belonging to the quinazoline family, has garnered attention due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O4C_{22}H_{22}N_{4}O_{4} with a molecular weight of approximately 406.4 g/mol. The compound features a quinazolinone core with methoxy substituents that enhance its solubility and biological activity.

1. Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, a study highlighted that various quinazoline compounds were tested against cancer cell lines, showing promising results in inhibiting cell proliferation. The compound in focus demonstrated cytotoxic effects against A549 lung cancer cells with an IC50 value comparable to established chemotherapeutics .

2. Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been extensively studied. The target compound has shown efficacy against both Gram-positive and Gram-negative bacteria. For example, it displayed minimum inhibitory concentration (MIC) values in the range of 5.64 to 77.38 µM against Staphylococcus aureus and Escherichia coli, respectively . These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

3. Anti-inflammatory Properties

Quinazoline derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in cancer progression and inflammation.
  • Molecular Targeting : It exhibits binding affinity to various molecular targets, which may include receptors and enzymes critical for tumor growth and microbial survival .

Case Study 1: Anticancer Screening

A series of experiments were conducted where this compound was tested on different cancer cell lines including A549 and MCF-7. Results showed a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations.

Cell LineIC50 (µM)Mechanism of Action
A54912.5Induction of apoptosis
MCF-715.0Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

In another study, the compound was evaluated for its antibacterial activity against common pathogens such as E. coli and S. aureus. The MIC values indicated superior activity compared to standard antibiotics.

Bacterial StrainMIC (µM)Comparison with Control
E. coli10Lower than Levofloxacin
S. aureus15Comparable to Levofloxacin

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